Cas no 946248-52-8 (4-4-(4-fluorobenzoyl)piperazin-1-yl-2-methyl-6-propoxypyrimidine)

4-4-(4-fluorobenzoyl)piperazin-1-yl-2-methyl-6-propoxypyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-4-(4-fluorobenzoyl)piperazin-1-yl-2-methyl-6-propoxypyrimidine
- (4-fluorophenyl)-[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]methanone
- Methanone, (4-fluorophenyl)[4-(2-methyl-6-propoxy-4-pyrimidinyl)-1-piperazinyl]-
- (4-fluorophenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone
- 946248-52-8
- AKOS024648294
- 4-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine
- F2442-0153
-
- インチ: 1S/C19H23FN4O2/c1-3-12-26-18-13-17(21-14(2)22-18)23-8-10-24(11-9-23)19(25)15-4-6-16(20)7-5-15/h4-7,13H,3,8-12H2,1-2H3
- InChIKey: QYGXQOXXXQEKNA-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=C(F)C=C1)(N1CCN(C2C=C(OCCC)N=C(C)N=2)CC1)=O
計算された属性
- せいみつぶんしりょう: 358.18050415g/mol
- どういたいしつりょう: 358.18050415g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 451
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 58.6Ų
4-4-(4-fluorobenzoyl)piperazin-1-yl-2-methyl-6-propoxypyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2442-0153-10mg |
4-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine |
946248-52-8 | 90%+ | 10mg |
$118.5 | 2023-05-16 | |
Life Chemicals | F2442-0153-2μmol |
4-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine |
946248-52-8 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
Life Chemicals | F2442-0153-4mg |
4-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine |
946248-52-8 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2442-0153-15mg |
4-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine |
946248-52-8 | 90%+ | 15mg |
$133.5 | 2023-05-16 | |
Life Chemicals | F2442-0153-2mg |
4-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine |
946248-52-8 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
Life Chemicals | F2442-0153-5μmol |
4-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine |
946248-52-8 | 90%+ | 5μl |
$94.5 | 2023-05-16 | |
Life Chemicals | F2442-0153-20mg |
4-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine |
946248-52-8 | 90%+ | 20mg |
$148.5 | 2023-05-16 | |
Life Chemicals | F2442-0153-3mg |
4-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine |
946248-52-8 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
Life Chemicals | F2442-0153-5mg |
4-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine |
946248-52-8 | 90%+ | 5mg |
$103.5 | 2023-05-16 | |
Life Chemicals | F2442-0153-1mg |
4-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine |
946248-52-8 | 90%+ | 1mg |
$81.0 | 2023-05-16 |
4-4-(4-fluorobenzoyl)piperazin-1-yl-2-methyl-6-propoxypyrimidine 関連文献
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
4-4-(4-fluorobenzoyl)piperazin-1-yl-2-methyl-6-propoxypyrimidineに関する追加情報
Introduction to Compound with CAS No. 946248-52-8 and Product Name: 4-4-(4-fluorobenzoyl)piperazin-1-yl-2-methyl-6-propoxypyrimidine
The compound identified by the CAS number 946248-52-8 and the product name 4-4-(4-fluorobenzoyl)piperazin-1-yl-2-methyl-6-propoxypyrimidine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential therapeutic applications. The structural framework of this molecule incorporates both piperazine and pyrimidine moieties, which are well-documented for their role in modulating biological pathways and interactions.
In recent years, the development of novel compounds with optimized pharmacokinetic and pharmacodynamic properties has been a cornerstone of drug discovery efforts. The presence of a 4-fluorobenzoyl substituent in the molecular structure suggests that this compound may exhibit enhanced metabolic stability and binding affinity, which are critical factors in determining its efficacy as a drug candidate. The piperazin-1-yl moiety, in particular, is known for its ability to interact with a wide range of biological targets, making it a valuable component in the design of drugs targeting neurological and cardiovascular diseases.
One of the most compelling aspects of this compound is its potential application in the treatment of neurodegenerative disorders. Current research indicates that molecules containing piperazine and pyrimidine structures can modulate neurotransmitter receptors and ion channels, which are often dysregulated in conditions such as Alzheimer's disease, Parkinson's disease, and other neuroinflammatory disorders. The fluorine atom in the 4-fluorobenzoyl group further enhances the compound's potential by improving its lipophilicity and metabolic profile, thereby increasing its bioavailability.
Recent studies have demonstrated that derivatives of pyrimidine, when combined with piperazine, can exhibit significant anti-inflammatory and antioxidant properties. These effects are particularly relevant in the context of chronic diseases where inflammation plays a critical role in disease progression. The 2-methyl and 6-propoxypyrimidine substituents contribute to the overall stability and solubility of the molecule, ensuring that it can be effectively formulated into therapeutic agents.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and protecting group strategies, are employed to construct the complex framework efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy allows for rigorous characterization of the compound, ensuring that it meets the stringent requirements for pharmaceutical development.
In terms of biological activity, preliminary in vitro studies have shown that 4-4-(4-fluorobenzoyl)piperazin-1-yl-2-methyl-6-propoxypyrimidine exhibits promising interactions with several key biological targets. These interactions include modulation of enzyme activity and receptor binding affinity, which are critical for its potential therapeutic applications. For instance, the compound has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation, suggesting its potential as a precursor or modulator in neural signaling pathways.
The compound's structural features also make it an attractive candidate for further exploration in cancer therapy. Pyrimidine derivatives have been extensively studied for their ability to inhibit kinases and other enzymes involved in tumor growth and progression. The presence of the 4-fluorobenzoyl group enhances its ability to penetrate cell membranes, thereby increasing its intracellular activity. Additionally, the propoxypyrimidine moiety contributes to its stability against metabolic degradation, ensuring prolonged activity at target sites.
From a regulatory perspective, compounds like this one must undergo rigorous testing to ensure safety and efficacy before they can be approved for clinical use. This includes toxicological studies to assess potential side effects and pharmacokinetic studies to determine how the compound is absorbed, distributed, metabolized, and excreted by the body. Collaborative efforts between academic researchers and pharmaceutical companies are essential to navigate these complex regulatory pathways efficiently.
The future development of 4-4-(4-fluorobenzoyl)piperazin-1-yl-2-methyl-6-propoxypyrimidine will likely involve optimizing its chemical structure for improved pharmacological properties. This could include modifications to enhance selectivity for specific biological targets or improvements in pharmacokinetic profiles such as solubility and bioavailability. Advances in computational chemistry and artificial intelligence are also expected to play a significant role in accelerating the discovery process by predicting molecular properties and optimizing synthetic routes.
In conclusion, the compound with CAS No. 946248-52-8 represents a promising candidate for further research and development in pharmaceutical chemistry. Its unique structural features make it well-suited for applications in treating neurological disorders, chronic diseases, and potentially cancer. With continued advancements in synthetic methodologies and computational tools, this compound has the potential to become a valuable therapeutic agent upon successful completion of clinical trials.
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